molecular formula C17H15ClN2O5 B10893975 {4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B10893975
M. Wt: 362.8 g/mol
InChI Key: WFFRYHODMIQIEC-DJKKODMXSA-N
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Description

{4-[(E)-{2-[(4-Chlorophenoxy)Acetyl]Hydrazinylidene}Methyl]Phenoxy}Acetic Acid is a hydrazone derivative synthesized from 4-chlorophenoxy acetic acid and hydrazine hydrate, followed by condensation with an aromatic aldehyde or ketone. The compound features a 4-chlorophenoxy acetic acid moiety linked via a hydrazinylidene (-NH-N=CH-) bridge to a phenoxy acetic acid group.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8 g/mol

IUPAC Name

2-[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C17H15ClN2O5/c18-13-3-7-15(8-4-13)24-10-16(21)20-19-9-12-1-5-14(6-2-12)25-11-17(22)23/h1-9H,10-11H2,(H,20,21)(H,22,23)/b19-9+

InChI Key

WFFRYHODMIQIEC-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves a multi-step process:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.

    Acylation: The 4-chlorophenoxyacetic acid is then acylated using acetic anhydride to form the corresponding acyl chloride.

    Hydrazone Formation: The acyl chloride is reacted with hydrazine hydrate to form the hydrazone intermediate.

    Condensation: Finally, the hydrazone intermediate undergoes condensation with 4-formylphenoxyacetic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of {4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the acyl hydrazone group, converting it to the corresponding amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

{4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of {4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of hydrazide-hydrazone derivatives. Key structural analogues include:

Compound Name Key Structural Differences Synthetic Pathway
2-(2,4-Dichlorophenoxy)-N′-[(E)-(4-Hydroxyphenyl)Methylene]Acetohydrazide Dichlorophenoxy group replaces 4-chlorophenoxy; 4-hydroxyphenyl substituent on hydrazone. Esterification of dichlorophenoxy acetic acid, hydrazide formation, and condensation .
490-M18 (Hydroxyimino Derivative) Hydroxyimino (-N-OH) group replaces hydrazinylidene; methylphenoxy substituent. Derived from (methoxyimino)acetate via hydroxylation .
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Acetohydrazide Pyrazole ring introduces steric bulk; 2-chlorophenoxy substitution. Condensation of hydrazide with pyrazole-containing aldehyde .
4-[(E)-{[(2-Isopropyl-5-Methylphenoxy)Acetyl]Hydrazinylidene}Methyl]Phenyl 4-Bromobenzoate Bromobenzoate ester replaces acetic acid; branched alkyl substituents on phenoxy. Esterification and hydrazone formation .

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -Br) enhance stability and influence reactivity. For example, dichlorophenoxy derivatives () exhibit higher lipophilicity compared to monochloro analogues .
  • Steric Hindrance : Bulky substituents (e.g., pyrazole in ) reduce metabolic degradation but may limit bioavailability .
  • Biological Activity: Hydroxyimino derivatives (e.g., 490-M18) show enhanced radical-scavenging activity due to the -N-OH group, whereas hydrazones are more prone to hydrolysis .
Physicochemical Properties
Property Target Compound 2,4-Dichlorophenoxy Analog () 490-M18 ()
Molecular Weight ~406.8 g/mol* ~375.2 g/mol ~328.3 g/mol
Solubility Low in water* Low (chlorinated aromatic core) Moderate (polar -OH group)
Melting Point Not reported 160–162°C 145–147°C

*Estimated based on structural similarity.

Key Differences :

  • Catalysts : Glacial acetic acid () vs. sulfuric acid ().
  • Reaction Time : 2–4 hours for coumarin derivatives () vs. 3.5 hours for pyridine-containing analogues ().

Biological Activity

The compound 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid is a synthetic organic molecule with a complex structure that includes phenoxy and hydrazinylidene functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Structural Characteristics

The structural complexity of this compound allows it to interact with various biological targets. The presence of the hydrazinylidene moiety is particularly significant as hydrazine derivatives are known to exhibit substantial bioactivity through stable interactions with biological macromolecules.

Structural Features Notable Biological Activity
Phenoxy groupPotential for enzyme inhibition
Hydrazinylidene groupAntimicrobial and anti-cancer effects

The mechanism of action for 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid likely involves:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors, leading to changes in cellular signaling pathways.

1. Antimicrobial Activity

Research indicates that compounds with similar structures possess antimicrobial properties. The hydrazine component can enhance the interaction with bacterial cell membranes, leading to increased permeability and cell death.

2. Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect could be beneficial in treating conditions characterized by chronic inflammation.

3. Anti-cancer Potential

Preliminary studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies

A case study involving similar chlorophenoxy compounds highlighted their potential hepatotoxicity when exposed to high concentrations. For instance, exposure to 4-chloro-2-methylphenoxyacetic acid (MCPA) resulted in liver damage in agricultural workers, suggesting that while these compounds can exhibit therapeutic effects, they also pose risks at certain exposure levels .

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid . These studies have shown varying degrees of biological activity based on structural modifications:

Derivative Biological Activity Notes
MCPAHepatotoxicityLinked to liver damage in humans .
Hydrazine DerivativesAntimicrobial, anticancerSignificant bioactivity due to molecular interactions.

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